

# Independent Verification of Upadacitinib's Published Findings in Ulcerative Colitis: A Comparative Guide

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## Compound of Interest

Compound Name: *Ilcol*

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This guide provides an objective comparison of the Janus kinase (JAK) inhibitor, Upadacitinib, with the tumor necrosis factor-alpha (TNF- $\alpha$ ) inhibitor, Adalimumab, for the treatment of moderately to severely active ulcerative colitis. The information is compiled from published clinical trial data to facilitate independent verification and inform research and development efforts.

## Comparative Efficacy and Safety Data

The following tables summarize the key efficacy and safety outcomes from the pivotal Phase 3 clinical trial programs for Upadacitinib (U-ACHIEVE and U-ACCOMPLISH) and Adalimumab (ULTRA 2).

Table 1: Comparison of Induction and Maintenance of Clinical Remission

| Outcome                                     | Upadacitinib (U-ACHIEVE & U-ACCOMPLISH) | Adalimumab (ULTRA 2) | Placebo                           |
|---------------------------------------------|-----------------------------------------|----------------------|-----------------------------------|
| Induction of Clinical Remission (Week 8)    | 26% (UC1) and 34% (UC2)[1]              | 16.5%[2]             | 5% (UC1) and 4% (UC2)[1], 9.3%[2] |
| Maintenance of Clinical Remission (Week 52) | 42% (15mg) and 52% (30mg)[1]            | 17.3%[2]             | 12%[1], 8.5%[2]                   |

Table 2: Key Secondary Efficacy Endpoints

| Outcome                                 | Upadacitinib           | Adalimumab   | Placebo       |
|-----------------------------------------|------------------------|--------------|---------------|
| Endoscopic Improvement (Week 8)         | 36% (UC1)              | 41%          | 7% (UC1), 32% |
| Endoscopic Improvement (Week 52)        | 49% (15mg), 62% (30mg) | 25%          | 14%, 15%      |
| Corticosteroid-Free Remission (Week 52) | 45% (15mg), 57% (30mg) | Not Reported | 14%           |

Table 3: Overview of Common Adverse Events

| Adverse Event                          | Upadacitinib<br>(Induction) | Adalimumab<br>(Maintenance) | Placebo                  |
|----------------------------------------|-----------------------------|-----------------------------|--------------------------|
| Nasopharyngitis                        | 5% <a href="#">[1]</a>      | Not Reported                | 4% <a href="#">[1]</a>   |
| Creatine<br>Phosphokinase<br>Elevation | 4% <a href="#">[1]</a>      | Not Reported                | 2% <a href="#">[1]</a>   |
| Acne                                   | 5% <a href="#">[1]</a>      | Not Reported                | 1% <a href="#">[1]</a>   |
| Serious Infections                     | Not Reported                | 1.6% <a href="#">[2]</a>    | 1.9% <a href="#">[2]</a> |

## Experimental Protocols

### Upadacitinib (U-ACHIEVE and U-ACCOMPLISH Induction Studies)

- Study Design: These were two replicate Phase 3, multicenter, randomized, double-blind, placebo-controlled induction studies.[\[1\]](#)
- Patient Population: Adults aged 16-75 years with moderately to severely active ulcerative colitis (Adapted Mayo score of 5-9 with an endoscopic subscore of 2 or 3) for at least 90 days.[\[1\]](#)
- Intervention: Patients were randomized (2:1) to receive oral Upadacitinib 45 mg once daily or a matching placebo for 8 weeks.[\[1\]](#)
- Primary Endpoint: The primary endpoint was clinical remission at week 8, defined by an Adapted Mayo score.[\[1\]](#)
- Key Secondary Endpoints: Secondary endpoints included endoscopic improvement and clinical response.

### Adalimumab (ULTRA 2 Maintenance Study)

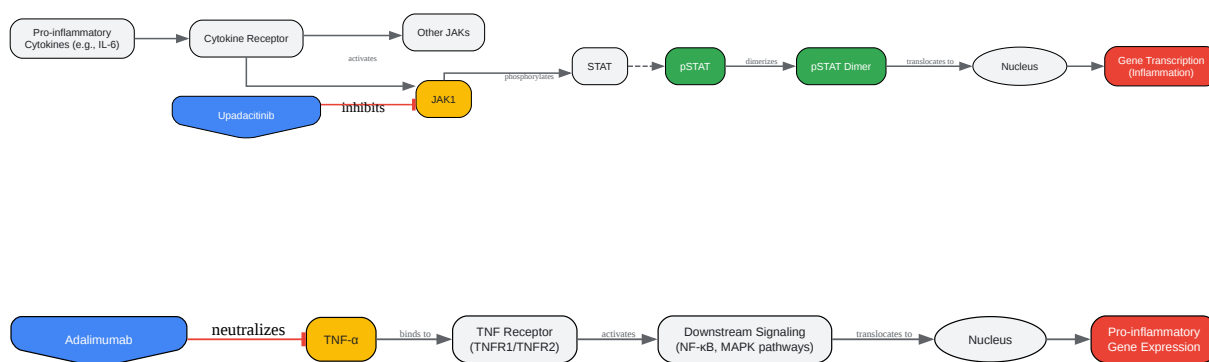
- Study Design: A randomized, double-blind, placebo-controlled trial to assess the efficacy of Adalimumab in inducing and maintaining clinical remission.[\[2\]](#)

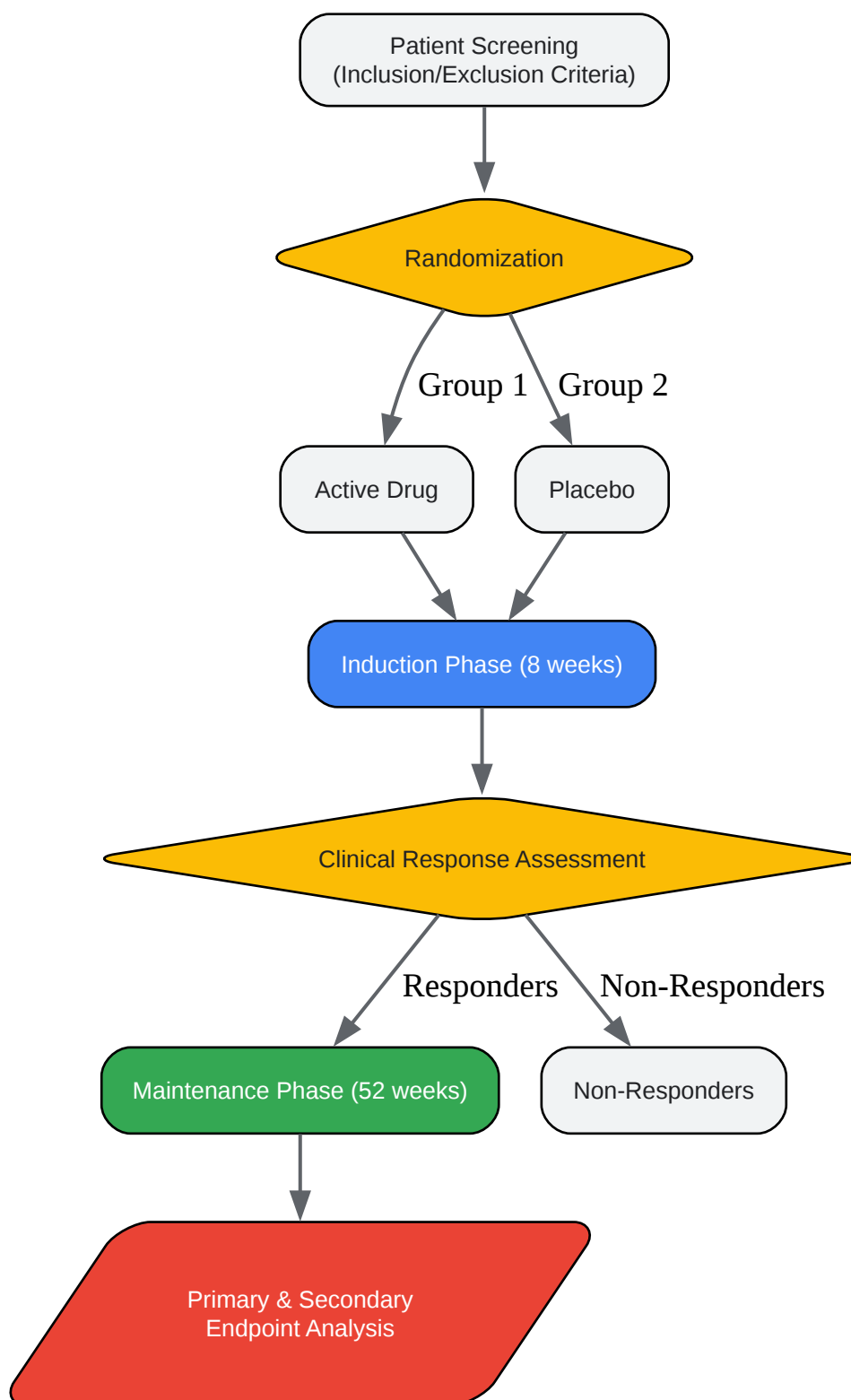
- Patient Population: 494 patients with moderate-to-severe ulcerative colitis who were receiving concurrent treatment with oral corticosteroids or immunosuppressants. Patients were stratified based on prior exposure to TNF- $\alpha$  antagonists.[2]
- Intervention: Patients were randomized to receive either Adalimumab (160 mg at week 0, 80 mg at week 2, then 40 mg every other week) or placebo.[2]
- Primary Endpoints: The primary endpoints were clinical remission at weeks 8 and 52.[2]

## Signaling Pathways and Experimental Workflow

### Mechanism of Action: Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by Upadacitinib and Adalimumab.





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## References

- 1. Upadacitinib as induction and maintenance therapy for moderately to severely active ulcerative colitis: results from three phase 3, multicentre, double-blind, randomised trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adalimumab induces and maintains clinical remission in patients with moderate-to-severe ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
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